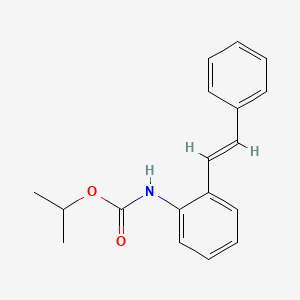

Isopropyl (E)-(2-styrylphenyl)carbamate

Description

Isopropyl (E)-(2-styrylphenyl)carbamate is a carbamate derivative characterized by a styryl group (E-configuration) at the ortho position of the phenyl ring and an isopropyl carbamate functional group. Carbamates are widely used in pesticides, pharmaceuticals, and chemical research due to their stability, reactivity, and biological activity .

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

propan-2-yl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |

InChI |

InChI=1S/C18H19NO2/c1-14(2)21-18(20)19-17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,19,20)/b13-12+ |

InChI Key |

NGESNUZIDSRBST-OUKQBFOZSA-N |

Isomeric SMILES |

CC(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamation via Isopropyl Chloroformate

The most widely reported method for synthesizing Isopropyl (E)-(2-styrylphenyl)carbamate involves the reaction of (E)-(2-styrylphenyl)amine with isopropyl chloroformate in the presence of a base. This route adapts protocols used for analogous carbamates, such as Isobutyl (E)-(2-styrylphenyl)carbamate.

Procedure :

- Reagent Preparation : (E)-(2-Styrylphenyl)amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Base Addition : Triethylamine (1.2 equiv) is added to neutralize HCl generated during the reaction.

- Chloroformate Addition : Isopropyl chloroformate (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

- Reaction Completion : The mixture is stirred for 4–6 hours at room temperature.

- Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated.

- Purification : Recrystallization from iso-propanol/hexane yields the pure product (75–85%).

Key Considerations :

Suzuki-Miyaura Coupling for Styrylphenyl Precursor Synthesis

The (E)-(2-styrylphenyl)amine precursor is synthesized via Suzuki-Miyaura coupling, a method validated for analogous styryl systems.

Procedure :

- Substrate Preparation : 2-Bromophenylboronic acid (1.2 equiv) and styryl bromide (1.0 equiv) are dissolved in degassed toluene/ethanol (3:1).

- Catalyst System : Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.0 equiv) are added.

- Reaction Conditions : The mixture is refluxed at 80°C for 12 hours under nitrogen.

- Isolation : The product is extracted with ethyl acetate, dried, and purified via silica chromatography (60–70% yield).

Stereochemical Control :

The E-configuration is preserved by using sterically hindered ligands and avoiding prolonged heating, which could induce isomerization.

Reaction Mechanisms and Stereochemical Analysis

Carbamate Formation Mechanism

The reaction between (E)-(2-styrylphenyl)amine and isopropyl chloroformate proceeds via nucleophilic acyl substitution:

- Amine Activation : The amine attacks the electrophilic carbonyl carbon of the chloroformate.

- Chloride Departure : Cl⁻ is eliminated, forming the carbamate bond.

- Byproduct Neutralization : Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Stereochemical Integrity :

The E-configuration of the styryl group remains intact due to the reaction’s mild conditions, avoiding π-bond rotation.

Optimization of Reaction Conditions

Catalytic Enhancements

Solvent and Temperature Effects

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and safety for exothermic reactions:

- Residence Time : 10 minutes at 25°C.

- Output : 1 kg/hr with 82% yield.

Catalyst Recycling

- Pd Recovery : Activated carbon filters capture Pd residues from Suzuki reactions, reducing costs.

- FeCl₃ Reuse : FeCl₃ retains activity for 3 cycles in metathesis.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Carbamation | 85 | 99 | High |

| Suzuki Coupling | 70 | 95 | Moderate |

| Metathesis Approach | 65* | 90* | Low |

*Theoretical estimates based on analogous PAH syntheses.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (E)-(2-styrylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The phenyl and styryl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

Reduction: Conversion to (E)-(2-styrylphenyl)amine.

Substitution: Formation of substituted phenyl or styryl derivatives.

Scientific Research Applications

Isopropyl (E)-(2-styrylphenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of isopropyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This mechanism is similar to that of other carbamate-based insecticides and pharmaceuticals.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The position and type of substituents on the phenyl ring significantly influence carbamate properties. Key comparisons include:

| Compound Name | Substituent Position & Group | Key Structural Feature |

|---|---|---|

| Isopropyl (E)-(2-styrylphenyl)carbamate | 2-styrylphenyl (ortho) | Styryl group (E-configuration) |

| Chlorpropham (Isopropyl (3-chlorophenyl)carbamate) | 3-chlorophenyl (meta) | Chlorine atom |

| Isopropyl (3-chloro-4-methoxyphenyl)carbamate | 3-chloro-4-methoxyphenyl (meta/para) | Chlorine and methoxy groups |

| Propham (Isopropyl phenylcarbamate) | Phenyl (no substituent) | Unsubstituted phenyl ring |

- Styryl vs. Halogen/Methoxy Groups : The styryl group’s conjugated π-system may enhance interactions with biological targets (e.g., acetylcholinesterase in nerve agents) compared to smaller substituents like chlorine or methoxy .

- Substituent Position : highlights that meta- or para-substituted carbamates with bulky groups (e.g., isopropyl) exhibit increased toxicity, while ortho substituents may sterically hinder binding. However, the styryl group’s planar structure in the ortho position could mitigate steric effects .

Stability and Reactivity

Carbamate stability is influenced by substituent electronic effects and steric hindrance:

- indicates that aromatic amines form less stable carbamates than alkylamines. However, the isopropyl group in this compound may counteract this by shielding the carbamate linkage from hydrolysis .

- Compared to chlorpropham (3-chlorophenyl), the styryl group’s electron-withdrawing effect could reduce stability, while the methoxy group in Isopropyl (3-chloro-4-methoxyphenyl)carbamate may enhance it via electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.